molecular formula C11H15BrO B8561390 1-Bromo-4-(3-ethoxypropyl)benzene

1-Bromo-4-(3-ethoxypropyl)benzene

Cat. No.: B8561390
M. Wt: 243.14 g/mol
InChI Key: UNZBKDLKULDRNY-UHFFFAOYSA-N
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Description

1-Bromo-4-(3-ethoxypropyl)benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at the para position and a 3-ethoxypropyl chain. The 3-ethoxypropyl group consists of a three-carbon alkyl chain with an ethoxy (-OCH₂CH₃) moiety attached to the terminal carbon. This structure imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-bromo-4-(3-ethoxypropyl)benzene

InChI

InChI=1S/C11H15BrO/c1-2-13-9-3-4-10-5-7-11(12)8-6-10/h5-8H,2-4,9H2,1H3

InChI Key

UNZBKDLKULDRNY-UHFFFAOYSA-N

Canonical SMILES

CCOCCCC1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Bromobenzenes with Ether Substituents

  • 1-Bromo-4-[2-ethoxyethenyl]benzene () : Features an ethoxy group attached to an ethenyl chain. The conjugated double bond enhances electron donation to the benzene ring, increasing reactivity in electrophilic substitutions compared to the saturated 3-ethoxypropyl group in the target compound. Synthesis involves Wittig-type reactions or aldol condensations .
  • 1-Bromo-4-(3-((5-phenylpent-4-yn-1-yl)oxy)propyl)benzene () : Contains an additional alkynyloxy group, which introduces steric hindrance and alters electronic properties. Its synthesis via NaH-mediated alkylation highlights the role of alkoxy chains in directing regioselectivity .

Halogenated Alkyl Substituents

  • 1-Bromo-4-(2-chloro-2-methylpropyl)benzene () : The chlorinated branched chain introduces steric bulk and electron-withdrawing effects, reducing ring electron density. Synthesized via hydrochlorination of alkenes with B(C₆F₅)₃ catalysis, yielding >99% .
  • 1-Bromo-4-(2-fluoropropyl)benzene () : Fluorine’s electronegativity deactivates the ring, contrasting with the electron-donating ethoxy group. NMR data (¹H: δ 1.80–1.90 ppm for fluoropropyl protons; ¹³C: δ 31.21 ppm for CH₂) reflect substituent effects .

Key Difference : Ethoxypropyl groups enhance solubility in polar solvents, whereas halogenated analogs may exhibit higher reactivity in cross-coupling reactions due to reduced steric hindrance.

Heterocyclic Substituents

  • 1-Bromo-4-(3-thienyl)benzene (): Incorporates a thiophene ring, enabling π-conjugation and regioselective functionalization via Sonogashira coupling (73% yield). The thienyl group increases planarity, favoring applications in conductive polymers .

Key Difference : Heterocycles like thiophene alter electronic properties significantly, whereas ethoxypropyl groups prioritize solubility and steric effects.

Cycloalkyl and Bicyclic Substituents

  • 1-Bromo-4-(trans-4-n-propylcyclohexyl)benzene () : Cyclohexyl substituents introduce rigidity and high melting points (47.9°C), ideal for liquid crystals. Synthesized with >99% purity via Suzuki coupling .
  • 3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives (): Bicyclic structures with ethoxypropyl groups exhibit "chair-chair" conformations, critical for binding in biological systems .

Key Difference : Cycloalkyl groups enhance thermal stability, while ethoxypropyl chains improve synthetic versatility.

Sulfonyl and Sulfinyl Substituents

  • 1-Bromo-4-(isopropylsulfonyl)benzene () : Sulfonyl groups are strong electron-withdrawing, deactivating the ring toward electrophilic attack. Similarity scores (0.93–0.98) indicate structural parallels but divergent reactivity .

Key Difference : Sulfonyl/sulfinyl substituents prioritize nucleophilic aromatic substitution, unlike the ethoxypropyl group’s electron-donating nature.

Data Tables

Table 1: Physical Properties of Selected Bromobenzenes

Compound Molecular Formula Melting Point (°C) Purity Reference
1-Bromo-4-(trans-4-n-propylcyclohexyl)benzene C₁₅H₂₁Br 47.9 >99% (GC)
1-Bromo-4-(difluoromethoxy)benzene C₇H₅BrF₂O N/A 72–93%
1-Bromo-4-(3-thienyl)benzene C₁₀H₇BrS N/A 73%

Table 2: NMR Data Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Source
1-Bromo-4-(2-fluoropropyl)benzene 1.80–1.90 (m, CH₂), 3.40 (t, CH₂O) 31.21 (CH₂), 119.54 (C-Br)
1-Bromo-4-(3-((5-phenylpent-4-yn-1-yl)oxy)propyl)benzene 3.54 (t, OCH₂), 7.04 (d, Ar-H) 69.71 (OCH₂), 131.42 (C-Br)

Table 3: Reaction Yields and Conditions

Reaction Type Compound Yield Catalyst/Conditions Reference
Suzuki Coupling 1-Bromo-4-(3-thienyl)benzene 73% Pd(PPh₃)₄, Na₂CO₃
Hydrochlorination 1-Bromo-4-(2-chloro-2-methylpropyl)benzene >99% B(C₆F₅)₃, RT
Palladium-Catalyzed Arylation 1-Bromo-4-(difluoromethoxy)benzene 93% Pd(OAc)₂, K₂CO₃

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